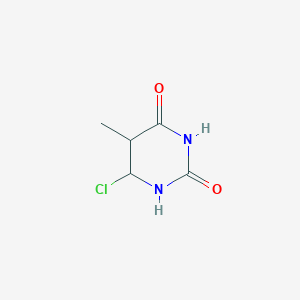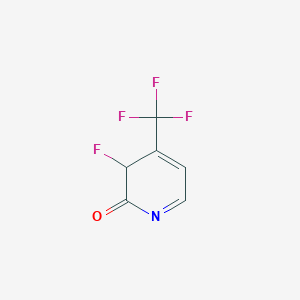
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one typically involves the use of fluorinated building blocks and specific reaction conditions. One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
化学反应分析
Types of Reactions
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
科学研究应用
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-chloro-3-fluoro-4-(trifluoromethyl)pyridine: A closely related compound with similar chemical properties and applications.
4-fluoro-3-(trifluoromethyl)benzoyl chloride: Another fluorinated compound used in similar applications.
Uniqueness
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct physicochemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C6H3F4NO |
|---|---|
分子量 |
181.09 g/mol |
IUPAC 名称 |
3-fluoro-4-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2,4H |
InChI 键 |
HUJCTCWWNPYMSH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(C(=O)N=C1)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


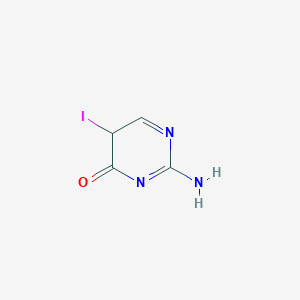
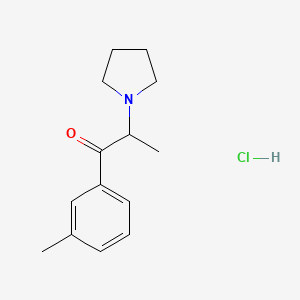
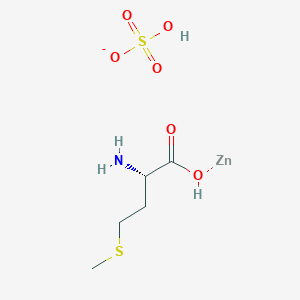
![3-cyclobutyl-4-hydroxy-1-phenyl-3,3a,4,5,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12356607.png)
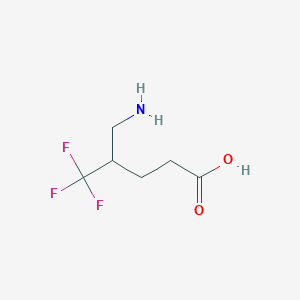
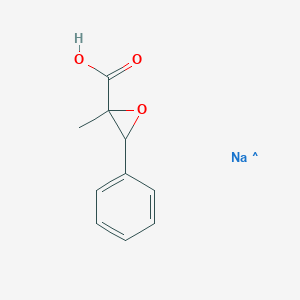

![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane](/img/structure/B12356637.png)
![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
![3-(Aminomethyl)-3,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B12356646.png)
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B12356647.png)
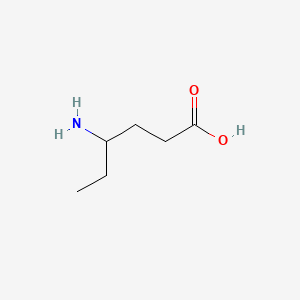
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
